Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate
Overview
Description
Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate is an organic compound with the molecular formula C20H23BrFNO3. This compound is characterized by the presence of a tert-butyl carbamate group, a bromine atom, a fluorine atom, and a methoxybenzyl group attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-fluorobenzyl alcohol and 4-methoxybenzylamine.
Protection of Amino Group: The amino group of 4-methoxybenzylamine is protected using tert-butyl chloroformate to form tert-butyl carbamate.
Coupling Reaction: The protected amine is then coupled with 4-bromo-3-fluorobenzyl alcohol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves deprotecting the tert-butyl carbamate group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms allows for unique interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-bromo-3-fluorophenyl)carbamate
- Tert-butyl (2-bromo-4-fluorophenyl)carbamate
- Tert-butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
Uniqueness
Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate is unique due to the presence of both a methoxybenzyl group and a fluorine atom, which can enhance its reactivity and specificity in chemical reactions. The combination of these functional groups allows for diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFNO3/c1-20(2,3)26-19(24)23(12-14-5-8-16(25-4)9-6-14)13-15-7-10-17(21)18(22)11-15/h5-11H,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDSYZULCLTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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